molecular formula C11H11ClN4O3S B571550 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide CAS No. 5018-23-5

4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide

Cat. No. B571550
CAS RN: 5018-23-5
M. Wt: 314.744
InChI Key: XSFRVYMZSANDAB-UHFFFAOYSA-N
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Description

4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide is a chemical compound with the molecular formula C11H11ClN4O3S . It is also known as N1-(6-Chloro-5-methoxy-4-pyrimidinyl)sulfanilamide . The S atom in this compound is bonded in a distorted tetrahedral geometry, by two O atoms, a C atom of the benzene ring, and an amino N atom .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. The S atom is bonded in a distorted tetrahedral geometry, by two O atoms, a C atom of the benzene ring, and an amino N atom . The essentially planar pyrimidine ring forms a dihedral angle of 87.57° with the benzene ring .


Chemical Reactions Analysis

In the crystal structure, pairs of molecules are linked by intermolecular N-H⋯O hydrogen bonds to generate centrosymmetric R2 2(8) ring motifs . In addition, molecules are linked into a three-dimensional extended network by intermolecular N-H⋯N, N-H⋯O, and C-H⋯O hydrogen bonds .

Scientific Research Applications

  • Crystallography and Structural Chemistry

    • Summary of Application: The compound “4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide” has been studied for its crystal structure . This kind of research is fundamental in the field of structural chemistry and materials science.
    • Methods of Application: The study involved X-ray crystallography, a technique used for determining the atomic and molecular structure of a crystal .
    • Results or Outcomes: The sulfur atom in the compound is bonded in a distorted tetrahedral geometry, by two oxygen atoms, a carbon atom of the benzene ring, and an amino nitrogen atom. The essentially planar pyrimidine ring forms a dihedral angle of 87.57° with the benzene ring .
  • Pharmaceutical Research

    • Summary of Application: While specific applications were not found, sulfonamide compounds like “4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide” are often used in the development of pharmaceuticals .
    • Methods of Application: This typically involves a range of biochemical assays and in vivo testing, though specific methods for this compound were not found .
    • Results or Outcomes: The outcomes of such research would depend on the specific assays and tests conducted .

properties

IUPAC Name

4-amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O3S/c1-19-9-10(12)14-6-15-11(9)16-20(17,18)8-4-2-7(13)3-5-8/h2-6H,13H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFRVYMZSANDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CN=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697767
Record name 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide

CAS RN

5018-23-5
Record name 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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